molecular formula C19H23N5O B2586489 5-(5,6-dimethylpyrimidin-4-yl)-N-phenyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide CAS No. 2415634-24-9

5-(5,6-dimethylpyrimidin-4-yl)-N-phenyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide

Cat. No.: B2586489
CAS No.: 2415634-24-9
M. Wt: 337.427
InChI Key: OOYYIMUEHWGSEM-UHFFFAOYSA-N
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Description

5-(5,6-dimethylpyrimidin-4-yl)-N-phenyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide is a complex organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl groups and a phenyl group attached to an octahydropyrrolo[3,4-c]pyrrole core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5,6-dimethylpyrimidin-4-yl)-N-phenyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine ring, followed by the introduction of the dimethyl groups at the 5 and 6 positions. The next step involves the formation of the octahydropyrrolo[3,4-c]pyrrole core, which is then coupled with the pyrimidine ring. Finally, the phenyl group is introduced through a coupling reaction, and the carboxamide group is formed through an amidation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-(5,6-dimethylpyrimidin-4-yl)-N-phenyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

5-(5,6-dimethylpyrimidin-4-yl)-N-phenyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(5,6-dimethylpyrimidin-4-yl)-N-phenyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
  • 1-(4,6-dimethylpyrimidin-2-yl)-3-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazol-5-ol
  • N,N′-bis(4,6-dimethylpyrimidin-2-yl)-pyromellitic diimide

Uniqueness

5-(5,6-dimethylpyrimidin-4-yl)-N-phenyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

2-(5,6-dimethylpyrimidin-4-yl)-N-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O/c1-13-14(2)20-12-21-18(13)23-8-15-10-24(11-16(15)9-23)19(25)22-17-6-4-3-5-7-17/h3-7,12,15-16H,8-11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOYYIMUEHWGSEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1N2CC3CN(CC3C2)C(=O)NC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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